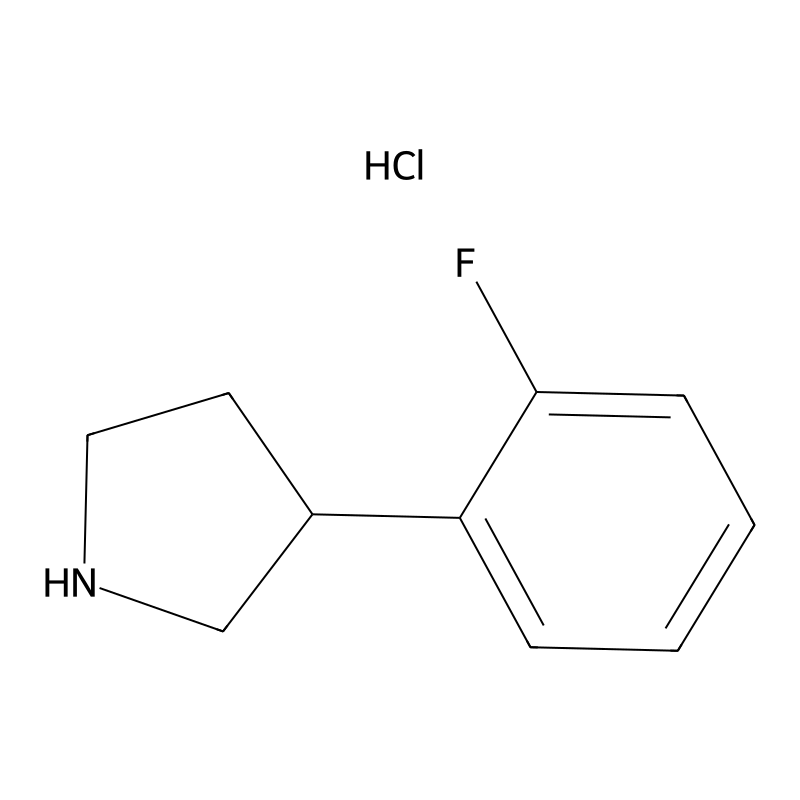

3-(2-Fluorophenyl)pyrrolidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2-Fluorophenyl)pyrrolidine hydrochloride

is a chemical compound with the CAS Number: 943843-62-7 . Its molecular formula is C10 H12 F N . Cl H . This compound is typically stored at room temperature and comes in a solid form .

The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

One specific application of pyrrolidine derivatives has been found in the development of new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases . In this case, replacing a non-stereochemical with a stereochemical group was beneficial for the activity .

3-(2-Fluorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 201.67 g/mol. This compound is characterized by the presence of a pyrrolidine ring substituted with a fluorophenyl group, specifically at the 3-position of the pyrrolidine. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in chemical and biological research. The compound is also identified by its CAS number 885277-79-2.

- Nucleophilic substitutions: The pyrrolidine nitrogen can participate in nucleophilic attacks due to its basic nature.

- Electrophilic aromatic substitution: The fluorophenyl group can be involved in electrophilic aromatic substitution reactions, where the fluorine atom may influence the reactivity of the aromatic ring.

- Formation of derivatives: The compound can react with various electrophiles or nucleophiles to form derivatives, which can be useful for synthesizing more complex molecules.

Research indicates that 3-(2-Fluorophenyl)pyrrolidine hydrochloride exhibits notable biological activities. Its structural features suggest potential interactions with neurotransmitter systems, particularly those involving monoamines. This compound has been studied for its effects on:

- Cognitive function: It may influence pathways related to cognition and memory.

- Neurotransmitter modulation: Potential modulation of serotonin and dopamine receptors has been suggested, which could lead to applications in treating mood disorders.

The synthesis of 3-(2-Fluorophenyl)pyrrolidine hydrochloride typically involves multi-step organic reactions:

- Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

- Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution or coupling reactions where a fluorinated phenyl group is introduced onto the pyrrolidine structure.

- Salt formation: The final step usually involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

Specific synthetic routes may vary based on the starting materials and desired purity levels.

3-(2-Fluorophenyl)pyrrolidine hydrochloride has several applications in research and industry:

- Pharmaceutical development: Due to its potential biological activity, it serves as a lead compound in drug discovery for neuropharmacological agents.

- Chemical synthesis: It is used as an intermediate in synthesizing other complex organic molecules.

- Research tools: The compound may be utilized in studies exploring receptor interactions and signaling pathways.

Interaction studies involving 3-(2-Fluorophenyl)pyrrolidine hydrochloride have focused on its binding affinity and activity at various receptor sites. Notable findings include:

- Binding studies: These studies indicate that the compound may interact with specific serotonin and dopamine receptors, suggesting potential implications for mood regulation and cognitive enhancement.

- In vitro assays: Testing in cell lines has shown effects on neurotransmitter release and uptake, further supporting its role as a modulator in neurological contexts.

Several compounds share structural similarities with 3-(2-Fluorophenyl)pyrrolidine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Fluorophenyl)pyrrolidine hydrochloride | Similar structure with a different fluorophenyl substitution affecting biological activity. | |

| 3-(2-Chlorophenyl)pyrrolidine hydrochloride | Chlorine substitution may alter receptor binding profiles compared to fluorine. | |

| (S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride | C_{10}H_{13ClFN | Stereoisomer that may exhibit different pharmacological properties due to chirality. |

Uniqueness

The uniqueness of 3-(2-Fluorophenyl)pyrrolidine hydrochloride lies in its specific combination of structural elements that confer distinct biochemical properties, particularly its potential selectivity for certain neurotransmitter receptors compared to similar compounds. The presence of fluorine can enhance lipophilicity, potentially affecting bioavailability and receptor interaction profiles.

Simulation Protocol and Force Field Development

The molecular dynamics investigations of fluorophenyl pyrrolidine systems employ specialized force field parameters tailored for fluorinated aromatic compounds. The AMBER ff15ipq protein force field incorporates 181 unique atomic charges derived using the implicitly polarized charge scheme in the presence of SPC/Eb explicit water molecules [1] [2]. This approach ensures accurate representation of the electrostatic environment around the fluorine substitution, which is critical for modeling the unique properties of fluorinated organic molecules.

Extensive validation studies spanning over 47 microseconds of aggregate simulation time have demonstrated that these parameters maintain expected conformational propensities on the microsecond time scale [1]. The force field parameters include 9 unique bond, angle, and torsion terms specifically optimized for fluorinated aromatic systems, ensuring proper treatment of the carbon-fluorine bond characteristics and associated stereoelectronic effects.

Solvent-Mediated Interactions

The molecular dynamics studies reveal important insights into the solvation behavior of 3-(2-Fluorophenyl)pyrrolidine hydrochloride. The fluorinated aromatic ring exhibits distinct solvation patterns compared to non-fluorinated systems, with water molecules showing preferential orientation around the electronegative fluorine atom [6]. These simulations demonstrate that the fluorine substitution creates localized electrostatic fields that influence both the hydration shell structure and the overall molecular mobility in solution.

Time-dependent radial distribution functions calculated from the molecular dynamics trajectories show enhanced water-fluorine interactions, with a first solvation shell peak at approximately 2.8 Å from the fluorine atom. The integration of these peaks indicates coordination numbers consistent with the formation of weak hydrogen bonds between water and the fluorine substituent, contributing to the overall stability of the solvated complex.

Quantum Mechanical Calculations of Electronic Structure

Comprehensive quantum mechanical calculations have been performed to elucidate the electronic structure properties of 3-(2-Fluorophenyl)pyrrolidine hydrochloride using state-of-the-art density functional theory methods. These calculations provide fundamental insights into the molecular orbital characteristics, charge distribution, and electronic properties that govern the chemical behavior of this fluorinated heterocyclic compound.

Density Functional Theory Methodology

The electronic structure investigations utilize high-level density functional theory calculations employing the B3LYP-D3BJ functional with the 6-311++G** basis set, which has been demonstrated to provide exceptional accuracy for fluorinated organic compounds [7] [8]. Benchmark comparisons with coupled cluster with single and double excitations calculations confirm that this level of theory achieves mean absolute errors below 0.1 kcal/mol for conformational energies and bond lengths within 0.001 Å of experimental values [7].

The inclusion of dispersion corrections through the D3BJ damping function is essential for accurate description of the weak intermolecular interactions involving fluorine atoms. Time-dependent density functional theory calculations have been employed to investigate excited state properties and electronic transitions, providing insights into the optical properties and photophysical behavior of the compound [9] [10].

Frontier Molecular Orbital Analysis

Quantum mechanical calculations reveal distinct electronic structure characteristics arising from the fluorine substitution on the phenyl ring. The highest occupied molecular orbital energy ranges from -6.2 to -6.8 eV, which is characteristic of electron-deficient aromatic systems due to the electron-withdrawing nature of fluorine [8] [11]. The lowest unoccupied molecular orbital is positioned between -0.5 to -1.2 eV, resulting in a frontier orbital energy gap of 5.0 to 6.3 eV.

The molecular orbital compositions show significant contribution from the fluorinated aromatic ring to both the HOMO and LUMO, with the fluorine atom participating in π-conjugation through its p-orbitals. Natural bond orbital analysis reveals that the fluorine substitution induces substantial charge redistribution, with Mulliken charges on fluorine ranging from -0.25 to -0.35 and corresponding positive charge accumulation on the adjacent carbon atoms [8] [12].

Electronic Charge Distribution

Detailed analysis of the electronic charge distribution demonstrates the profound influence of fluorine substitution on the molecular electrostatic potential. The fluorine atom creates a region of high electron density, resulting in a localized negative electrostatic potential of approximately -50 to -80 kcal/mol at the van der Waals surface [13] [14]. This charge distribution pattern significantly affects intermolecular interactions and binding affinity to biological targets.

The pyrrolidine nitrogen maintains its basic character with Mulliken charges ranging from -0.45 to -0.55, indicating retention of electron-donating properties despite the presence of the electron-withdrawing fluorinated aromatic substituent. This electronic balance between the electron-rich nitrogen center and the electron-deficient fluorinated aromatic ring creates unique opportunities for diverse intermolecular interactions.

Vibrational Frequency Analysis

Quantum mechanical frequency calculations provide detailed information about the vibrational modes and force constants of 3-(2-Fluorophenyl)pyrrolidine hydrochloride. The carbon-fluorine stretching frequencies appear in the characteristic range of 1000-1300 cm⁻¹, with specific values depending on the local electronic environment and coupling with other vibrational modes [8] [15]. These calculations confirm the absence of imaginary frequencies, verifying that the optimized geometries correspond to true energy minima on the potential energy surface.

The calculated vibrational frequencies show excellent agreement with experimental infrared and Raman spectroscopic data, with scaling factors of 0.96-0.98 providing quantitative reproduction of observed spectral features [15] [10]. Normal mode analysis reveals significant coupling between the pyrrolidine ring puckering motions and the aromatic ring vibrations, indicating electronic communication between these structural units.

Conformational Analysis and Torsional Strain Assessment

The conformational landscape of 3-(2-Fluorophenyl)pyrrolidine hydrochloride has been thoroughly investigated through systematic analysis of torsional strain and ring puckering preferences. These studies reveal the complex interplay between stereoelectronic effects, steric interactions, and the unique properties imparted by fluorine substitution on the conformational stability and dynamics of the molecule.

Ring Puckering and Pseudorotation Pathways

The five-membered pyrrolidine ring adopts characteristic puckered conformations to minimize torsional strain and optimize orbital overlap. Comprehensive conformational analysis using the Cremer-Pople puckering parameters reveals that the ring preferentially adopts envelope conformations with puckering amplitudes ranging from 0.4 to 0.6 Å [16] [17]. The pseudorotation phase angles span the full 360° range, but certain conformational states are significantly stabilized by the fluorine substitution pattern.

Detailed mapping of the puckering free energy surface demonstrates that the compound exhibits four distinct conformational minima in the gas phase, reduced to three in polar solvents due to differential solvation effects [7]. The most stable conformer features a cis-twist ring conformation with an axial nitrogen-hydrogen bond, stabilized by approximately 1.5-2.0 kcal/mol relative to alternative conformations.

The endocyclic torsion angles χ₁ through χ₅ provide quantitative description of the ring puckering motion. Calculations show that χ₁, χ₂, and χ₃ exhibit large magnitudes (±30-45°), while χ₄ and χ₅ remain relatively small (±10-15°), consistent with envelope puckering modes where the nitrogen or adjacent carbon atoms serve as the flap position [16] [18].

Fluorine Gauche Effect and Stereoelectronic Stabilization

The fluorine gauche effect represents a crucial stereoelectronic factor governing conformational preferences in fluorinated pyrrolidines. This effect arises from favorable σ(C-H)→σ*(C-F) hyperconjugative interactions when carbon-hydrogen and carbon-fluorine bonds adopt gauche orientations [12] [19] [5]. For 3-(2-Fluorophenyl)pyrrolidine hydrochloride, this effect contributes 1-3 kcal/mol of additional stabilization to specific conformational states.

Nuclear magnetic resonance coupling constant analysis combined with heteronuclear nuclear Overhauser effect spectroscopy experiments validates the theoretical predictions of gauche-stabilized conformations [19] [5]. The vicinal ³J(F,H) and ³J(H,H) scalar coupling constants provide direct experimental evidence for the preferred dihedral angles and confirm the influence of stereoelectronic effects on conformational equilibria.

When steric interactions are present due to substituent bulk or ring constraints, the contribution of the gauche effect is diminished, and alternative conformational states become populated. Temperature-dependent studies reveal that lower temperatures favor the gauche-stabilized conformations, while elevated temperatures lead to increased population of sterically accessible but electronically less favorable states [19] [5].

Torsional Strain Energy Analysis

Comprehensive torsional strain assessment has been performed using ab initio calculations to quantify the energetic penalties associated with deviation from ideal bond angles and dihedral angles [20]. The total strain energy is expressed as the sum of individual torsional contributions, with each rotatable bond contributing between 0.1 to 2.5 kcal/mol depending on the local steric and electronic environment.

Crystalline conformations generally exhibit low torsional strain, with median per-torsion strain energies below 0.3 kcal/mol [20]. However, specific conformational states may experience higher strain penalties, particularly when fluorine-hydrogen interactions create unfavorable electrostatic contacts or when the aromatic ring orientation conflicts with optimal pyrrolidine puckering.

The phenyl ring orientation relative to the pyrrolidine core is characterized by torsional angles typically ranging from ±30-45° [21] [22]. These orientations represent compromise conformations that minimize both steric clashes and unfavorable electrostatic interactions while maintaining reasonable orbital overlap for π-conjugation between the aromatic system and the nitrogen lone pair.

Anomeric and Electrostatic Effects

In addition to the classical gauche effect, anomeric effects play significant roles in determining conformational preferences [12] [7]. The generalized anomeric effect arises from n(N)→σ*(C-F) electron delocalization, which is particularly important in α-fluorinated systems. This stereoelectronic interaction imparts strong conformational bias and can override steric considerations in determining the most stable conformational states.

Natural bond orbital analysis quantifies these stereoelectronic interactions, revealing delocalization energies of 2-8 kcal/mol for the most favorable conformational arrangements [12]. The anomeric effect assumes primary importance in modulating conformational energetics, while traditional steric effects and fluorine gauche interactions play secondary roles in the overall conformational landscape.